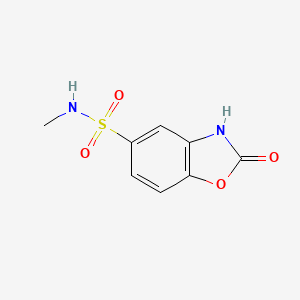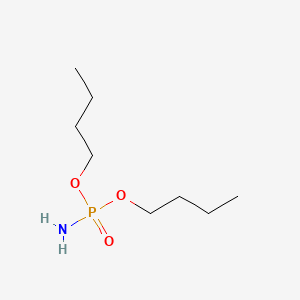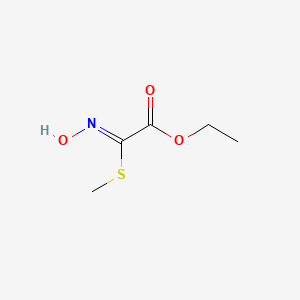![molecular formula C14H8N2O8 B13782010 3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two nitro groups (-NO₂) attached to the biphenyl structure at the 3 and 3’ positions, and two carboxylic acid groups (-COOH) at the 4 and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the nitration of biphenyl derivatives. One common method is the nitration of 4,4’-dicarboxy-[1,1’-biphenyl] using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. The use of advanced reaction control systems ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,3’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Anhydrides or esters of the biphenyl dicarboxylic acid.
科学的研究の応用
Chemistry: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is used as a precursor in the synthesis of various biphenyl derivatives. It serves as an important intermediate in the preparation of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in drug design. Its unique structure allows for the modification of its functional groups to create novel pharmaceuticals.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its derivatives are also used in the manufacture of specialty chemicals and polymers.
作用機序
The mechanism of action of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
類似化合物との比較
Similar Compounds:
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with amino groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dimethyl: Similar structure but with methyl groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dihydroxy: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C14H8N2O8 |
|---|---|
分子量 |
332.22 g/mol |
IUPAC名 |
4-(4-carboxy-3-nitrophenyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChIキー |
BJGAUOBYBUEMAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


iridium(III)](/img/structure/B13781928.png)






